molecular formula C12H11NO B3366226 N-Furfurylidene-M-toluidine CAS No. 134127-17-6

N-Furfurylidene-M-toluidine

Cat. No.: B3366226
CAS No.: 134127-17-6
M. Wt: 185.22 g/mol
InChI Key: CWGOLYXBBBGIBC-UHFFFAOYSA-N
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Description

N-Furfurylidene-M-toluidine is an organic compound with the molecular formula C12H11NO It is a Schiff base derived from the condensation of furfural and m-toluidine

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Furfurylidene-M-toluidine can be synthesized through a condensation reaction between furfural and m-toluidine. The reaction typically involves mixing equimolar amounts of furfural and m-toluidine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be represented as follows:

Furfural+m-ToluidineThis compound+Water\text{Furfural} + \text{m-Toluidine} \rightarrow \text{this compound} + \text{Water} Furfural+m-Toluidine→this compound+Water

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-Furfurylidene-M-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its parent amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: m-Toluidine and furfural.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Furfurylidene-M-toluidine has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-Furfurylidene-M-toluidine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, its Schiff base structure allows it to participate in various biochemical pathways, potentially leading to its observed biological activities.

Comparison with Similar Compounds

    N-Furfurylideneaniline: Similar Schiff base derived from furfural and aniline.

    N-Furfurylidene-p-toluidine: Schiff base derived from furfural and p-toluidine.

    N-Furfurylidene-o-toluidine: Schiff base derived from furfural and o-toluidine.

Uniqueness: N-Furfurylidene-M-toluidine is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group in the meta position can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar Schiff bases.

Properties

IUPAC Name

1-(furan-2-yl)-N-(3-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-4-2-5-11(8-10)13-9-12-6-3-7-14-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGOLYXBBBGIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407771
Record name Benzenamine, N-(2-furanylmethylene)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134127-17-6
Record name Benzenamine, N-(2-furanylmethylene)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FURFURYLIDENE-M-TOLUIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Furfurylidene-M-toluidine

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